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molecular formula C11H7FO2 B1294964 4-Fluoro-1-naphthoic acid CAS No. 573-03-5

4-Fluoro-1-naphthoic acid

Cat. No. B1294964
M. Wt: 190.17 g/mol
InChI Key: DEWIOKQDRWFLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869488

Procedure details

To a solution of compound 4 (Ar2 =3,4-dichlorophenyl) (200 mg, 0.433 mmol) in CH2Cl2 (5 mL) were sequentially added 4-fluoro-1-naphthoic acid (84.8 mg, 0.433 mmol), HOBT (58.5 mg, 0.434 mmol), Et3N (0.634 mL, 0.455 mmol) and DEC (85 mg, 0.434 mmol) at RT. The reaction was stirred at RT under N2 overnight. After completion the reaction was diluted with EtOAc (150 mL) and washed with brine (50 mL, 3×), dried over MgSO4, filtered and concentrated to give a crude product 5 (Ar2 =3,4-dichlorophenyl, Ar1 =4-fluoro-1-naphthyl) which was purified by flash chromatography (50 g flash grade silica gel), eluting with 4% sat'd NH3 --MeOH in CH2Cl2 to give pure compound 5 Fab Mass [M+1]+ 35 Cl 633.2, m.p. 78°-81° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
84.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
58.5 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.634 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11](=O)[CH:10](C)[CH2:9]1)C1C=CC=CC=1.FC1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20]([C:27]([OH:29])=O)=CC=1.C1C=CC2N(O)N=[N:36]C=2C=1.CCN(CC)CC>C(Cl)Cl.CCOC(C)=O>[NH2:36][CH:11]1[CH2:12][CH2:13][N:8]([C:27](=[O:29])[CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C
Step Two
Name
Quantity
84.8 mg
Type
reactant
Smiles
FC1=CC=C(C2=CC=CC=C12)C(=O)O
Step Three
Name
Quantity
58.5 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Four
Name
Quantity
0.634 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT under N2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
WASH
Type
WASH
Details
washed with brine (50 mL, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CCN(CC1)C(CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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